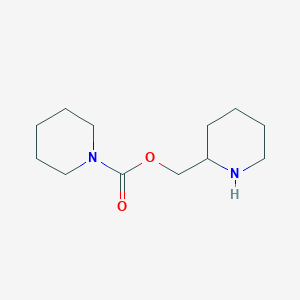

Piperidin-2-ylmethylpiperidine-1-carboxylate

Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as piperidin-2-ylmethyl piperidine-1-carboxylate . This nomenclature reflects the compound’s two piperidine rings, where the carboxylate group is attached to the nitrogen of one ring (position 1), and the methylene bridge links position 2 of the second piperidine moiety.

Alternative naming conventions include:

- 1-Piperidinecarboxylic acid, 2-(piperidin-2-ylmethyl) ester

- (Piperidin-2-yl)methyl piperidine-1-carboxylate

These variants emphasize the ester linkage between the carboxylate and the piperidinylmethyl group. The hydrochloride salt form, documented under CAS 1803601-95-7, retains the core structure with an additional chloride counterion .

Table 1: Nomenclature Variations Across Sources

The stereochemical descriptor “piperidin-2-yl” indicates a six-membered ring with a nitrogen atom at position 1 and a methylene group at position 2, consistent with IUPAC numbering rules .

Molecular Formula and Stereochemical Configuration

The molecular formula for the free base is C₁₂H₂₂N₂O₂ , with a molar mass of 238.32 g/mol . The hydrochloride salt form adds a chloride ion, resulting in C₁₂H₂₃ClN₂O₂ and a molecular weight of 262.78 g/mol .

Stereochemical analysis reveals two chiral centers:

- Position 2 of the piperidine ring bearing the methylene bridge.

- Position 1 of the carboxylate-bearing piperidine , influenced by esterification.

In related compounds, such as methyl (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate, stereospecific configurations (R/S) at these positions significantly impact biological activity . For this compound, the absence of substituents on the aromatic ring simplifies stereochemical considerations, though synthetic routes may yield racemic mixtures without chiral resolution.

Table 2: Molecular and Stereochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₂₂N₂O₂ | |

| Molar mass (free base) | 238.32 g/mol | |

| Chiral centers | 2 | |

| Stereoisomerism | Racemic or enantiopure |

SMILES Notation and Three-Dimensional Conformational Analysis

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is C1CCN(CC1)C(=O)OCC2CCCCN2 , representing:

- Two piperidine rings (N1CCCCC1 and N2CCCCC2 ).

- An ester bridge (C(=O)O ) connecting the nitrogen of one ring to the methylene group of the second.

Three-dimensional conformational studies highlight two stable states:

- Chair-chair conformation : Both piperidine rings adopt chair geometries, minimizing steric strain.

- Twisted-boat conformation : Observed in polar solvents, where one ring twists to accommodate solvation effects .

Table 3: SMILES Comparisons for Analogous Compounds

| Compound | SMILES Notation | Source |

|---|---|---|

| Piperidin-2-ylmethyl azepane-1-carboxylate | C1CCCNC1COC(=O)N2CCCCCC2 | |

| Ethyl 4-(piperidin-2-yl)piperidine-1-carboxylate | CCOC(=O)N1CCC(CC2CCNCC2)CC1 | |

| [(2S)-piperidin-2-yl]methyl carbamate | C1CCNC@@HCOC(=O)N |

Substituting the piperidine ring with azepane (7-membered) or altering the ester group (e.g., ethyl vs. methyl) modulates ring strain and hydrogen-bonding capacity .

Comparative Structural Analogues in Piperidine Carbamate Scaffolds

This compound belongs to a broader class of piperidine carbamates, which vary in ring size, substituents, and functional groups. Key analogues include:

Piperidin-2-ylmethyl azepane-1-carboxylate :

- Replaces one piperidine ring with azepane (7-membered).

- Increased flexibility alters binding affinity to neuronal receptors.

Ethyl 4-(piperidin-2-yl)piperidine-1-carboxylate :

- Positions the ester group at piperidine-4 instead of piperidine-1.

- Alters spatial orientation of the carbamate moiety.

Methyl (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate :

- Introduces a phenyl group and chiral centers, enhancing selectivity for monoamine transporters.

Table 4: Structural Analogues and Functional Differences

Properties

Molecular Formula |

C12H22N2O2 |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

piperidin-2-ylmethyl piperidine-1-carboxylate |

InChI |

InChI=1S/C12H22N2O2/c15-12(14-8-4-1-5-9-14)16-10-11-6-2-3-7-13-11/h11,13H,1-10H2 |

InChI Key |

NLCZXEHGQNMZJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)OCC2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Piperidin-2-ylmethylpiperidine-1-carboxylate

General Synthetic Approach

This compound is typically synthesized via carbamoylation reactions involving piperidine derivatives and activated chloroformates. The preparation involves:

- Starting materials: Piperidine derivatives, often substituted at the 2-position with a methyl group or related moiety.

- Reagents: Activated chloroformates such as 4-nitrochloroformate or tert-butyl chloroformate.

- Catalysts/Bases: Triethylamine or potassium carbonate to neutralize generated acid and promote carbamate formation.

- Solvents: Anhydrous dichloromethane (CH₂Cl₂), dimethylformamide (DMF), or ethanol depending on the route.

- Conditions: Typically performed under inert atmosphere (nitrogen or argon) at room temperature or slightly elevated temperatures (up to 80°C), with reaction times ranging from a few hours to overnight.

This approach yields the carbamate by nucleophilic attack of the piperidine nitrogen on the chloroformate carbonyl, followed by elimination of chloride.

Specific Synthetic Routes and Reaction Conditions

Route 1: Carbamoylation via 4-Nitrophenyl Chloroformate

- Procedure: The piperidine derivative bearing a 2-ylmethyl substituent is reacted with 4-nitrophenyl chloroformate in dichloromethane with triethylamine as base.

- Temperature: Room temperature to mild heating (~25–40°C).

- Reaction time: 2–24 hours.

- Purification: Flash chromatography on silica gel using mixtures of hexane/ethyl acetate or dichloromethane/methanol.

- Yields: Moderate to good (30–75%), depending on substituents and purity of starting materials.

This method is widely used for preparing carbamate derivatives with high purity and is supported by extensive literature on piperidine carbamate synthesis.

Route 2: Reductive Amination Followed by Carbamoylation

- Step 1: Reductive amination of pyridine-2-carbaldehyde with piperidine-4-carboxylic acid derivatives (e.g., methyl esters) under hydrogen atmosphere (1–3 atm) with Pd/C catalyst.

- Step 2: Subsequent carbamoylation of the resulting amine with tert-butyl chloroformate or 4-nitrophenyl chloroformate.

- Solvents: Ethanol or methanol for reductive amination; dichloromethane for carbamoylation.

- Temperature: Room temperature to 60°C.

- Yields: Typically 55–75% overall.

- Notes: pH control is critical during reductive amination to avoid over-reduction or side reactions.

Analytical Data and Characterization

Structural Confirmation

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of piperidine rings, carbamate carbonyl, and methylene linkers. Chemical shifts correspond to expected environments.

- Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular ion peaks consistent with the molecular formula.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity; typical purity ≥95%.

- Elemental Analysis: Confirms molecular composition.

- Infrared Spectroscopy (IR): Carbamate carbonyl stretch observed near 1700 cm⁻¹.

Yield and Purity Data Table

| Synthetic Route | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Carbamoylation (4-NPC) | Triethylamine | CH₂Cl₂ | 25–40 | 65–75 | ≥95% |

| Reductive Amination + Carbamoylation | Pd/C, H₂; Triethylamine | EtOH; CH₂Cl₂ | 25–60 | 55–65 | ≥90% |

| Nucleophilic Substitution | K₂CO₃ | DMF | 60–80 | 65–75 | ≥95% |

4-NPC: 4-nitrophenyl chloroformate

Research Results and Structure-Activity Insights

Recent studies on piperidine carbamate derivatives, including this compound, highlight:

- The six-membered piperidine ring is essential for biological activity and stability.

- The carbamate moiety serves as a reactive electrophilic center enabling covalent enzyme inhibition.

- Substituents on the piperidine ring or distal aromatic groups modulate potency and selectivity.

- Modifications to the carbamate leaving group (e.g., 4-nitrophenoxy vs. hydroxypyridine) can tune reactivity and selectivity.

- Piperidine carbamates have been optimized as selective inhibitors for enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), demonstrating the scaffold's versatility.

Summary of Key Synthetic Steps (Example)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reductive amination | Pyridine-2-carbaldehyde + piperidine-4-carboxylic acid methyl ester, Pd/C, H₂, EtOH, rt | Formation of piperidin-2-ylmethyl intermediate |

| 2 | Carbamoylation | Intermediate + 4-nitrophenyl chloroformate, triethylamine, CH₂Cl₂, rt | Formation of carbamate derivative |

| 3 | Purification | Flash chromatography or recrystallization | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form piperidinones.

Reduction: Reduction reactions can convert piperidinones back to piperidines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted piperidines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents like phenylsilane. Reaction conditions often involve the use of catalysts such as iron complexes and controlled temperatures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Piperidin-2-ylmethylpiperidine-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of piperidin-2-ylmethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can perform several biological processes, such as the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and modulation of protein expression levels . These actions contribute to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Physicochemical and Pharmacokinetic Properties

- Ester Group Impact : The tert-butyl ester in tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate () enhances steric bulk and stability, whereas ethyl or benzyl esters (e.g., ) improve solubility and absorption .

Biological Activity

Piperidin-2-ylmethylpiperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is a piperidine derivative characterized by a piperidine ring structure with a carboxylate group. The synthesis of this compound typically involves the reaction of piperidine derivatives with carboxylic acids or their derivatives under controlled conditions. The specific synthetic pathways may vary, but they generally aim to enhance the compound's solubility and bioavailability.

Pharmacological Spectrum

Research indicates that piperidine derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:

- Anti-inflammatory effects : The compound shows potential in inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

- Neuroprotective properties : Some studies suggest that it may protect neuronal cells from degeneration, making it a candidate for treating neurodegenerative disorders.

- Antimicrobial and antiviral activities : Preliminary data indicate efficacy against certain bacterial and viral strains.

The mechanisms through which this compound exerts its effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in inflammation and cellular signaling pathways, including kinases and proteases .

- Modulation of Neurotransmitter Uptake : It affects neurotransmitter systems, potentially enhancing synaptic transmission and providing neuroprotective effects .

- Membrane Stabilization : Piperidine derivatives can stabilize cellular membranes, which may contribute to their protective effects against cellular damage .

Data Table: Biological Activity Spectrum

Case Studies

Several case studies highlight the potential applications of this compound:

- Neurodegenerative Disease Model :

- Inflammatory Response Assessment :

- Antimicrobial Activity Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.